molecular formula C9H9NS2 B019163 (R)-4-Phenylthiazolidine-2-thione CAS No. 110199-18-3

(R)-4-Phenylthiazolidine-2-thione

Cat. No.: B019163
CAS No.: 110199-18-3
M. Wt: 195.3 g/mol
InChI Key: IEXSISKCCADMLK-QMMMGPOBSA-N
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Description

®-4-Phenylthiazolidine-2-thione is a chiral compound belonging to the thiazolidine family It features a thiazolidine ring fused with a phenyl group and a thione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Phenylthiazolidine-2-thione typically involves the cyclization of appropriate precursors. One common method is the reaction of ®-cysteine with phenyl isothiocyanate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring.

Industrial Production Methods: Industrial production of ®-4-Phenylthiazolidine-2-thione may involve optimized versions of laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: ®-4-Phenylthiazolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield the corresponding thiol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

®-4-Phenylthiazolidine-2-thione has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ®-4-Phenylthiazolidine-2-thione involves its interaction with biological targets. The thione group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The phenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Thiazolidine-2-thione: Lacks the phenyl group, resulting in different chemical properties and biological activities.

    4-Phenylthiazolidine:

Uniqueness: ®-4-Phenylthiazolidine-2-thione is unique due to the presence of both the phenyl and thione groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it a valuable compound for stereoselective synthesis and research.

Properties

IUPAC Name

(4R)-4-phenyl-1,3-thiazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXSISKCCADMLK-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=S)S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=S)S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467963
Record name (R)-4-Phenylthiazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110199-18-3
Record name (R)-4-Phenylthiazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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